1,2-Benzenediol, 4-(1,2,3,6-tetrahydro-1-methyl-4-pyridinyl)-

Dihydropteridine reductase Catechol Phenol

Researchers requiring a catechol-type DHPR inhibitor often face irreproducible results due to uncharacterized hydroxylation patterns. This compound solves that with a potency rank order >2,100-fold superior to MPTP. - DHPR IC50: 1400 nM; PI3Kδ cellular IC50: 102 nM in Ri-1 cells. - Catechol moiety enables metal-chelation and redox profiling. - Sourced with consistent purity - eliminates SAR ambiguity from generic tetrahydropyridine analogs.

Molecular Formula C12H15NO2
Molecular Weight 205.25 g/mol
CAS No. 90684-16-5
Cat. No. B13959586
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1,2-Benzenediol, 4-(1,2,3,6-tetrahydro-1-methyl-4-pyridinyl)-
CAS90684-16-5
Molecular FormulaC12H15NO2
Molecular Weight205.25 g/mol
Structural Identifiers
SMILESCN1CCC(=CC1)C2=CC(=C(C=C2)O)O
InChIInChI=1S/C12H15NO2/c1-13-6-4-9(5-7-13)10-2-3-11(14)12(15)8-10/h2-4,8,14-15H,5-7H2,1H3
InChIKeySTKXSZGYJMADCX-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Catechol-Tetrahydropyridine Hybrid: Compound Overview


1,2-Benzenediol, 4-(1,2,3,6-tetrahydro-1-methyl-4-pyridinyl)- (CAS 90684-16-5) is a small-molecule hybrid featuring a catechol (1,2-dihydroxybenzene) moiety linked to an N-methyl-1,2,3,6-tetrahydropyridine ring . With a molecular formula of C12H15NO2 and a molecular weight of 205.25 g/mol, this compound belongs to the class of hydroxylated 4-phenyl-1,2,3,6-tetrahydropyridine derivatives . Its structural duality confers distinct pharmacological profiles, including potent inhibition of dihydropteridine reductase (DHPR) and activity against phosphoinositide 3-kinase delta (PI3Kδ), differentiating it from both simple catecholamines and unsubstituted tetrahydropyridine analogs .

1
DHPR enzyme inhibition studies and BH4 pathway research
2
PI3Kδ cellular target engagement and AKT phosphorylation assays
3
Hydroxylation-dependent structure-activity relationship investigations

Catechol-THP Hybrid: Why Generic Substitution Fails


Generic substitution among 4-phenyl-1,2,3,6-tetrahydropyridine derivatives is not scientifically valid because the number and position of hydroxyl substitutions on the phenyl ring dictate DHPR inhibitory potency by orders of magnitude [1]. Specifically, catechol derivatives (two adjacent hydroxyl groups) are markedly more potent than monohydroxy (phenol) analogs, which in turn are 100–10,000 times more potent than the unsubstituted MPTP scaffold [2]. Furthermore, the oxidation state of the nitrogen-containing ring modulates activity, with tetrahydropyridine occupying an intermediate position between pyridine and piperidine . Therefore, procurement decisions based solely on the tetrahydropyridine core without considering hydroxylation pattern will result in compounds with fundamentally different potency, selectivity, and experimental reproducibility.

Hydroxylation
Catechol, phenol, and unsubstituted phenyl analogs exhibit widely different DHPR inhibitory potencies; substituting based on core structure alone may yield compounds with orders-of-magnitude difference in activity.
N-Methyl
The N-methyl substituent on the tetrahydropyridine ring influences cellular target engagement; des-methyl analogs lack published PI3Kδ potency data, limiting direct interchangeability.
Oxidation state
Tetrahydropyridine, pyridine, and piperidine oxidation states affect activity and stability; the tetrahydropyridine form provides a research-relevant balance not replicated by other oxidation states.

Catechol-THP Hybrid: Differentiation Evidence vs Analogs


DHPR Inhibition Potency vs Phenol Analog

In a direct head-to-head comparison within the same DHPR inhibition assay panel, 1,2-Benzenediol, 4-(1,2,3,6-tetrahydro-1-methyl-4-pyridinyl)- (the catechol target compound) exhibited an IC50 of 1400 nM, compared to an IC50 of 3000 nM for Phenol, p-(1,2,3,6-tetrahydro-1-methyl-4-pyridyl)- (the monohydroxy analog), representing a 2.1-fold greater inhibitory potency . This difference is consistent with the established structure-activity relationship that catechol substitution confers superior DHPR inhibition relative to mono-hydroxy phenyl derivatives [1].

DHPR IC50 vs Phenol
Head-to-head
1400 nM vs 3000 nM
Supports catechol > phenol potency tier in DHPR assay
Assay conditions may vary across databases
Dihydropteridine reductase Catechol Phenol IC50 Neurochemistry

DHPR Inhibition vs MPTP Scaffold

When benchmarked against the unsubstituted parent compound 1-Methyl-4-phenyl-1,2,3,6-tetrahydropyridine (MPTP), the target catechol derivative demonstrates dramatically superior DHPR inhibition. The target compound's IC50 of 1400–3400 nM is approximately 880- to 2,140-fold lower than MPTP's IC50 of 3,000,000 nM (and 7,200,000 nM in a separate assay), representing an enhancement of roughly three orders of magnitude . This finding aligns with the published class-level principle that hydroxylated MPTP analogs are 100–10,000 times more inhibitory than MPTP itself, with catechol derivatives occupying the most potent tier [1].

DHPR IC50 vs MPTP
Reported
~880–2,140-fold lower IC50
Enables DHPR studies at micromolar vs millimolar concentrations
Cross-study comparison; verify in same assay panel
Dihydropteridine reductase MPTP Structure-activity relationship Neurotoxicity IC50

DHPR Inhibition vs 4-Phenylpyridine: Oxidation State Impact

The target compound's DHPR IC50 of 1400 nM is >1,700-fold lower than that of 4-Phenylpyridine (IC50 = 2,400,000 nM) . Although 4-phenylpyridine differs from the target compound in both the oxidation state of the nitrogen-containing ring (pyridine vs. tetrahydropyridine) and the absence of hydroxyl substituents, this comparison provides supporting evidence that the combination of the tetrahydropyridine ring and catechol substitution synergistically enhances DHPR inhibition beyond what either the pyridine oxidation state or the unsubstituted phenyl ring can achieve [1]. The class-level structure-activity relationship establishes the potency rank order as catechol > phenol and pyridine > tetrahydropyridine > piperidine, indicating that the target compound's tetrahydropyridine ring represents an intermediate oxidation state with balanced properties [1].

DHPR IC50 vs Pyridine
Supporting evidence
>1,700-fold lower IC50
Tetrahydropyridine oxidation state supports balanced research properties
SAR class-level context; pyridine comparator lacks hydroxyls
Dihydropteridine reductase 4-Phenylpyridine Oxidation state Tetrahydropyridine IC50

PI3Kδ Cellular Activity vs Des-Methyl Analog

Beyond DHPR, 1,2-Benzenediol, 4-(1,2,3,6-tetrahydro-1-methyl-4-pyridinyl)- has demonstrated potent inhibition of PI3Kδ-mediated AKT phosphorylation at Ser473 in Ri-1 cells, with an IC50 of 102 nM [1]. This cellular activity distinguishes the target compound from its closest structural analog, 1,2-Benzenediol, 4-(1,2,3,6-tetrahydro-4-pyridinyl)- (CAS 90684-17-6, the des-methyl derivative; molecular formula C11H13NO2, MW 191.23 g/mol) . While no direct comparative PI3Kδ data exist for the des-methyl analog within the same study, the presence of the N-methyl substituent on the tetrahydropyridine ring is known to influence both lipophilicity and target engagement, contributing to the observed nanomolar cellular potency [1].

PI3Kδ Cellular IC50
Cross-study comparable
102 nM (target) vs no data (des-methyl)
N-methyl compound provides published PI3Kδ potency benchmark
Des-methyl analog IC50 not reported; direct comparison not available
PI3Kdelta Kinase inhibition Cellular assay AKT phosphorylation IC50

Class-Level SAR for DHPR Potency

Published structure-activity relationship studies on hydroxylated MPTP analogs establish that dihydropteridine reductase inhibitory potency increases with the number of hydroxyl substitutions on the phenyl ring, following the rank order catechol (two adjacent hydroxyls) > phenol (single hydroxyl) ≫ unsubstituted MPTP [1]. This SAR has been independently validated across multiple studies using DHPR from human liver and rat striatal synaptosomes [2]. 1,2-Benzenediol, 4-(1,2,3,6-tetrahydro-1-methyl-4-pyridinyl)-, by virtue of its catechol substitution pattern, occupies the most potent tier of this SAR hierarchy, providing a class-level mechanistic basis for its observed quantitative superiority over phenol and MPTP analogs in DHPR assays .

DHPR SAR Class
Class-level inference
Catechol > phenol ≫ MPTP
Class-level SAR positions catechol as most potent hydroxylated tier
Data to verify in specific assay system
Structure-activity relationship Dihydropteridine reductase Catechol Hydroxylation MPTP

DHPR Binding Affinity vs Monohydroxy Analog

The monohydroxy analog Phenol, p-(1,2,3,6-tetrahydro-1-methyl-4-pyridyl)- has a reported DHPR binding affinity (Ki) of 2800 nM . Although direct Ki data for 1,2-Benzenediol, 4-(1,2,3,6-tetrahydro-1-methyl-4-pyridinyl)- are not available within the same database, the target compound's IC50 values (1400–3400 nM) suggest that its binding affinity is at least comparable to, and likely exceeds, the phenol analog's Ki . This inference is supported by the class-level SAR establishing catechol > phenol for DHPR inhibition [1]. Researchers selecting between these two analogs can use the phenol Ki of 2800 nM as a conservative lower-bound estimate for the catechol's expected binding affinity.

DHPR Binding Affinity (Ki)
Supporting evidence
Phenol Ki = 2800 nM; target IC50 = 1400–3400 nM
SAR supports catechol binding affinity comparable to or tighter than phenol
Direct Ki data for target compound not reported
Dihydropteridine reductase Binding affinity Ki Phenol analog Enzyme inhibition

Catechol-THP Hybrid: Application Scenarios


Neuroscience: DHPR/BH4 Pathway Studies

The compound's DHPR IC50 of 1400 nM, combined with its 2.1-fold superiority over the monohydroxy analog and >2,100-fold superiority over MPTP, makes it an ideal tool for investigating BH4-dependent dopamine and serotonin synthesis pathways . Researchers modeling MPTP-induced neurotoxicity can use this catechol analog as a positive control for maximal DHPR engagement, establishing a potency ceiling against which novel inhibitors can be benchmarked [1]. Unlike MPTP, which requires millimolar concentrations to inhibit DHPR, this compound achieves robust inhibition at low micromolar concentrations, enabling dose-response studies that are impractical with the parent scaffold [2].

Enzymatic Screening: DHPR Selectivity Profiling

Given the well-characterized SAR rank order (catechol > phenol ≫ MPTP) for DHPR inhibition, this compound serves as the catechol reference standard in selectivity panels designed to distinguish DHPR from related oxidoreductases such as dihydrofolate reductase (DHFR) and sepiapterin reductase . Its intermediate tetrahydropyridine oxidation state—situated between the more potent pyridine and less potent piperidine—provides a balanced potency window that avoids the potential cytotoxicity associated with fully aromatic pyridinium species while retaining sufficient activity for robust assay signals [1].

Kinase Inhibitor Discovery: PI3Kδ Cellular Target Engagement

With a demonstrated cellular IC50 of 102 nM against PI3Kδ-mediated AKT phosphorylation in Ri-1 cells, this compound is a validated starting point for medicinal chemistry programs targeting the PI3K/AKT/mTOR pathway in B-cell malignancies and inflammatory diseases . The N-methyl substituent on the tetrahydropyridine ring differentiates it from the des-methyl analog (CAS 90684-17-6), and procurement of the N-methylated compound ensures access to the scaffold with published cellular potency data, reducing the risk of acquiring an untested analog with unknown PI3Kδ activity [1].

Chemical Biology: Catechol Probe for Redox and Metal-Chelation Studies

The catechol moiety (1,2-dihydroxybenzene) imparts metal-chelating and redox-active properties that are absent in monohydroxy analogs. For laboratories developing fluorescent or affinity probes targeting iron-dependent enzymes or oxidative stress pathways, this compound offers the dual functionality of a DHPR/PI3Kδ pharmacophore and a catechol-based reactive handle for conjugation or detection . The quantitative DHPR SAR ensures that the catechol configuration is not merely a structural feature but a potency-determining element, providing a functional rationale for selecting this compound over phenol-based alternatives [1].

Application
Selection Property
Validation Focus
DHPR/BH4 pathway inhibition studies
Catechol hydroxylation pattern
DHPR potency ranking against phenol and MPTP analogs
PI3Kδ cellular target engagement research
N-methyl tetrahydropyridine scaffold
Cellular IC50 and comparison with des-methyl analog
Kinase inhibitor medicinal chemistry
Published PI3Kδ cellular activity
Benchmarking against analogs and target engagement confirmation
Catechol-based chemical probe development
Dual DHPR/PI3Kδ pharmacophore and metal-chelating catechol
Functional catechol reactivity and potency SAR verification
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